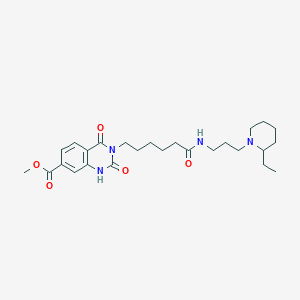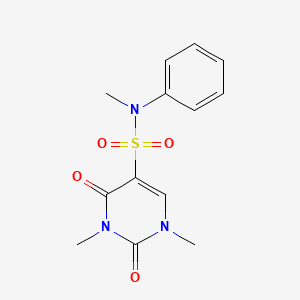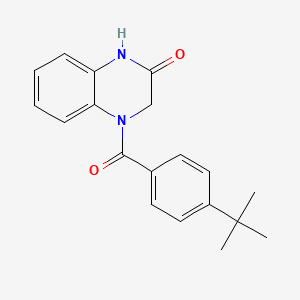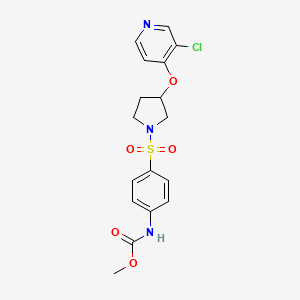![molecular formula C15H13N3O4 B3000958 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-05-5](/img/structure/B3000958.png)
7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid" is a derivative of the pyrazolopyrimidine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the pyrazolopyrimidine scaffold is a common feature in the discussed research, indicating the relevance of this class of compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues involves palladium-catalyzed C-C coupling reactions and reductive alkylation steps . Similarly, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides includes the preparation of intermediates followed by reactions with various reagents in the presence of a Pd-catalyst . These methods highlight the versatility of the pyrazolopyrimidine core in undergoing various chemical transformations to yield compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at the 7-position, is crucial for the biological activity of these compounds. The crystal structure determination of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, provides insights into the molecular conformation and potential interaction sites for biological targets .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives exhibit a range of reactivities, allowing for the synthesis of diverse analogues. For example, the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with ammonium acetate leads to the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands . The reaction mechanisms of these transformations can be elucidated through NMR spectroscopy and X-ray diffraction analysis, as demonstrated for 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their substitution patterns. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of trifluoromethyl groups and chlorophenyl moieties can enhance the lipophilicity of the compounds, potentially improving their cell membrane permeability and bioavailability . The antitumor activities of these compounds are often evaluated in vitro, indicating their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including derivatives similar to 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been studied for its potential in chemical research. This process involved multiple steps starting from methyl 5-amino-1H-pyrazole-4-carboxylate and demonstrated the regioselectivity of N-alkylation of these derivatives (Drev et al., 2014).
Reactivity and Compound Formation
- Research on the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has shown potential for creating various bioactive compounds. One study involved the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, indicating diverse applications in the creation of new chemical entities (Bruni et al., 1994).
Parallel Synthesis Techniques
- A method for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides was developed, demonstrating the practicality and efficiency of synthesizing compounds like 7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This approach involved a four-step protocol starting with commercially available precursors, highlighting its application in high-throughput chemical synthesis (Ahmetaj et al., 2013).
Antihypertensive Properties
- In the study of angiotensin II receptor antagonists, 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives (structurally related to the compound ) were reported. These derivatives displayed significant in vitro antagonism, demonstrating the potential use of similar compounds in cardiovascular research (Shiota et al., 1999).
Cytotoxic Activity
- Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic activity, suggesting their potential use in cancer research. These findings highlight the relevance of similar compounds in exploring new anticancer therapies (Garaeva et al., 1988).
Crystal Structure Analysis
- The crystal structure of certain pyrazolo[1,5-a]pyrimidine derivatives, like the compound , has been determined. This structural information is crucial for understanding the compound's interactions and properties, which is essential in various scientific applications, including drug design (Liu et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are currently unknown. The compound’s structure and properties have been characterized
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives , it may interact with various enzymes or receptors in the body
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential effects on various biochemical pathways , but the specific effects of this compound remain to be determined.
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-12-4-3-9(7-13(12)22-2)11-5-6-16-14-8-10(15(19)20)17-18(11)14/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFJCDSODRMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)
![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B3000895.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)